Commercial Purity Specification: 95%+ Guaranteed Purity for Reproducible Screening
CAS 900002-79-1 is supplied with a guaranteed minimum purity of 95%+ as specified by the vendor catalog datasheet . In contrast, several structurally analogous pyrrolo[1,2-a]pyrazine-2-carboxamides (e.g., the N-cyclohexyl-1-(4-methylphenyl) variant, the pyridin-3-yl variant, and the 1-(4-ethoxyphenyl)-N-phenyl variant, CAS 899750-53-9) are listed without a quantified purity specification on their respective supplier pages or are described only qualitatively as 'typically 95%' without a batch-certified guarantee . The absence of a stated, guaranteed purity floor introduces uncertainty in lot-to-lot reproducibility for analogs, whereas CAS 900002-79-1 provides a verifiable minimum purity benchmark that directly supports the reliability of dose–response and SAR data.
| Evidence Dimension | Minimum guaranteed purity (commercial specification) |
|---|---|
| Target Compound Data | ≥95% (guaranteed minimum, catalog specification) |
| Comparator Or Baseline | Multiple pyrrolo[1,2-a]pyrazine-2-carboxamide analogs: purity not quantified or described as 'typically 95%' without guarantee |
| Quantified Difference | Target compound provides a documented purity floor; comparator purity is unquantified or not guaranteed |
| Conditions | Commercial vendor catalog specifications, as of 2026 |
Why This Matters
For procurement decisions in screening campaigns where batch-to-batch consistency is critical, the documented purity floor of CAS 900002-79-1 reduces the risk of confounding impurity-driven assay artifacts compared to analogs with unspecified purity.
